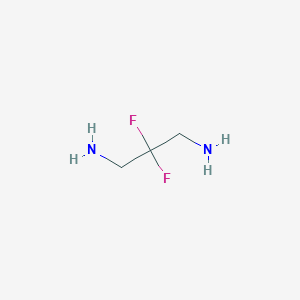

2,2-Difluoropropane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPPZQKUJWIBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304876 | |

| Record name | 2,2-Difluoro-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159029-29-5 | |

| Record name | 2,2-Difluoro-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159029-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Difluoropropane-1,3-diamine CAS 159029-29-5 properties

An In-Depth Technical Guide to 2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5): Properties, Synthesis, and Applications

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable scaffolds.[1][2] Among these, molecules containing the gem-difluoromethylene (CF2) group are of particular interest as this motif can act as a bioisostere for carbonyl groups or ether linkages, while also providing a "conformational lock" to influence molecular geometry.[3]

This technical guide provides a comprehensive overview of 2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5), a key building block that combines the influential gem-difluoro group with two primary amine functionalities. These amines serve as versatile synthetic handles for constructing a diverse range of more complex molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's properties, a proposed synthetic strategy, potential applications, and essential safety protocols.

Physicochemical and Computed Properties

Understanding the fundamental properties of 2,2-Difluoropropane-1,3-diamine is critical for its effective use in research and synthesis. While extensive experimental data is not widely published, a combination of computed data from reliable sources provides a solid foundation for its characterization.[4] The presence of two highly electronegative fluorine atoms on the central carbon atom significantly influences the molecule's electronic distribution, polarity, and the basicity of the adjacent amino groups.

| Property | Value | Source |

| CAS Number | 159029-29-5 | [4] |

| Molecular Formula | C3H8F2N2 | [4] |

| Molecular Weight | 110.11 g/mol | [4] |

| IUPAC Name | 2,2-difluoropropane-1,3-diamine | [4] |

| Computed XLogP3 | -1 | [4] |

| Topological Polar Surface Area | 52 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [5] |

The strong electron-withdrawing effect of the gem-difluoro group is expected to lower the pKa of the primary amines compared to its non-fluorinated analogue, 1,3-diaminopropane. This modulation of basicity is a critical consideration in designing physiological buffers for biological assays and in planning synthetic reactions where the nucleophilicity of the amines is key.

Proposed Synthesis and Purification

The activation step typically involves converting the hydroxyls into better leaving groups, such as tosylates or mesylates. Subsequent reaction with a protected amine equivalent, like sodium azide, followed by reduction, yields the desired diamine. This pathway is often preferred as it avoids over-alkylation issues that can arise when using ammonia directly.

Caption: Proposed synthetic workflow for 2,2-Difluoropropane-1,3-diamine.

Experimental Protocol: Synthesis of the Diazide Intermediate

Causality: This protocol focuses on the conversion of the activated diol (dimesylate) to a diazide. The use of dimethylformamide (DMF) as a solvent is crucial due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic azide salt, facilitating the SN2 reaction.

-

Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with the dimesylate intermediate (1 equivalent) and sodium azide (2.2 equivalents).

-

Solvent Addition: Anhydrous DMF is added to the flask to create a solution with a concentration of approximately 0.5 M with respect to the dimesylate.

-

Reaction: The reaction mixture is heated to 80 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: After cooling to room temperature, the mixture is poured into a separatory funnel containing deionized water and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diazide product is then purified by flash column chromatography on silica gel to yield the pure 2,2-difluoro-1,3-diazidopropane.

Self-Validation: The purity and identity of the intermediate and final product should be rigorously confirmed using spectroscopic methods (NMR, IR, and Mass Spectrometry). The appearance of a strong characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) and the disappearance of the mesylate signals in the NMR spectrum would validate the successful conversion.

Core Applications in Research and Drug Development

The true value of 2,2-Difluoropropane-1,3-diamine lies in its role as a versatile building block for creating novel molecules with potential therapeutic applications. The diamine functionalities provide two points for chemical modification, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).

Key Applications:

-

Scaffold for Bioactive Molecules: The diamine can be used to synthesize a wide array of derivatives, including bis-amides, bis-sulfonamides, and heterocyclic systems like pyrimidines or imidazoles. These structures are prevalent in many classes of pharmaceuticals.[8]

-

Linker in Proteolysis-Targeting Chimeras (PROTACs): The structural rigidity imparted by the gem-difluoro group makes this an attractive linker component in PROTACs and other bifunctional molecules, where precise control over spatial orientation is critical for biological activity.

-

Bioisosteric Replacement: The CF2 group can serve as a more metabolically stable replacement for a ketone or an ether oxygen atom in an existing drug candidate, potentially improving its pharmacokinetic profile.[1][2]

Caption: Logical workflow for generating a chemical library from the core scaffold.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is publicly available for 2,2-Difluoropropane-1,3-diamine. Therefore, it must be treated as a compound with unknown toxicity and handled with appropriate caution. Safety protocols can be inferred from related compounds, such as its precursor 2,2-Difluoropropane-1,3-diol and the non-fluorinated analogue 2,2-Dimethyl-1,3-propanediamine.[9][10]

| Hazard Category | Recommendation | Inferred From |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | 2,2-Difluoropropane-1,3-diol[9][11] |

| Corrosivity | May be corrosive. Amines are typically corrosive to skin and eyes. | 2,2-Dimethyl-1,3-propanediamine[10] |

| Flammability | May be combustible. | 2,2-Dimethyl-1,3-propanediamine[10] |

| Toxicity | Acute toxicity is unknown. Handle as a potentially toxic substance. | General Precaution |

Handling:

-

Always use in a well-ventilated chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[9]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric CO2 and moisture.

Conclusion

2,2-Difluoropropane-1,3-diamine is a valuable and strategic building block for medicinal chemistry and materials science. Its unique structure, featuring a gem-difluoromethylene group flanked by two reactive primary amines, offers a powerful platform for synthesizing novel compounds with enhanced metabolic stability and tailored biological activity. While detailed experimental data remains sparse, its properties can be reliably predicted, and logical synthetic routes can be devised. By adhering to stringent safety protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery and chemical innovation.

References

-

PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Retrieved from [Link]

-

Oreate AI Blog. (2026). Research on the Chemical Properties and Applications of Compound 29. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Water. Retrieved from [Link]

-

Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Retrieved from [Link]

-

Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stability and reactivity control of carbenoids: recent advances and perspectives. Chemical Communications. Retrieved from [Link]

-

Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9786-9797. Retrieved from [Link]

-

De Clercq, E., et al. (2011). Design, synthesis and biological evaluation of 2'-deoxy-2',2'-difluoro-5-halouridine phosphoramidate ProTides. Bioorganic & Medicinal Chemistry Letters, 21(14), 4348-4351. Retrieved from [Link]

-

Chemsrc. (n.d.). Potassium formate | CAS#:590-29-4. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,5-Pentanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoropropane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2018). CID 134159056. National Center for Biotechnology Information. Retrieved from [Link]

-

Asian Journal of Organic Chemistry. (n.d.). Supporting Information for Syntheses of 2-(2,2,2-Trifluoroethylidene)/(2,2-Difluoroethyl)-1,3-Dicarbonyl Compounds and Their Fun. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,5-Pentanediol. Retrieved from [Link]

-

Eliokem. (2012). Material Safety Data Sheet · Trade name: WINGSTAY® 29. Retrieved from [Link]

-

Ruiz van Haperen, V. W., et al. (1994). 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines. Biochemical Pharmacology, 48(7), 1327-1339. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

UCL Discovery. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

- Google Patents. (n.d.). US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.

-

ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

Sources

- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 4. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,2-Difluoropropane-1,3-diol | 428-63-7 [sigmaaldrich.com]

- 7. 2,2-Difluoro-1,3-propanediol (428-63-7) at Nordmann - nordmann.global [nordmann.global]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. 2,2-Difluoropropane-1,3-diol | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Research on the Chemical Properties and Applications of Compound 29 - Oreate AI Blog [oreateai.com]

Strategic Modulation of Diamine Basicity: The Gem-Difluoro Effect in Medicinal Chemistry

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Drug Development Professionals

Executive Summary

In the optimization of central nervous system (CNS) therapeutics and orally bioavailable drugs, managing the ionization state of basic amines is a critical hurdle. Highly basic diamine scaffolds—while excellent for solubility and target engagement via salt bridges—often suffer from poor passive membrane permeability, high P-glycoprotein (Pgp) efflux ratios, and off-target liabilities such as hERG channel inhibition[1][2].

The strategic incorporation of a gem-difluoro group (-CF₂-) has emerged as a highly precise stereoelectronic tool to tune the pKa of these basic centers[3]. By acting as a strong electron-withdrawing group with minimal steric penalty (often considered an isostere of oxygen or a methylene group), the gem-difluoro motif allows scientists to decouple the macroscopic pKa values of diamines. This whitepaper details the mechanistic causality of the gem-difluoro effect, its quantitative impact on diamine basicity, and provides a self-validating experimental protocol for resolving micro-pKa shifts in complex drug scaffolds.

Mechanistic Foundations: Causality of the pKa Shift

The ability of fluorine to modulate amine basicity is rooted in its extreme electronegativity (4.0 on the Pauling scale). When a hydrogen atom is replaced by fluorine, it exerts a powerful inductive electron-withdrawing effect (-I) through the σ-bond network[4].

Inductive Withdrawal and Distance Dependence

The stabilization of the unprotonated amine lone pair directly correlates with the proximity of the fluorines. Because the inductive effect decays exponentially with distance, the positioning of the -CF₂- group dictates the magnitude of the pKa drop:

-

β-position (2 bonds away): Each fluorine atom decreases the pKa by approximately 1.7 units. A gem-difluoro group at the β-position typically results in a profound ΔpKa of -3.0 to -3.4[5].

-

γ-position (3 bonds away): The inductive effect is attenuated but still significant, yielding a ΔpKa of -1.5 to -2.0[3].

-

δ-position and beyond: The effect becomes negligible (ΔpKa < -0.5), though conformational effects may still play a role.

Stereoelectronic and Conformational Factors

Beyond simple induction, the gem-difluoro group introduces stereoelectronic constraints. The highly polarized C-F bonds prefer specific torsional alignments (the gauche effect) to minimize dipole repulsion and maximize hyperconjugation (e.g., σC-H → σ*C-F). In cyclic diamines like piperazines or diazepanes, these conformational locks can alter the spatial availability of the nitrogen lone pair, further depressing the basicity beyond what purely inductive models predict[2].

Breaking Symmetry in Diamines

Diamines present a unique challenge: they possess two basic centers (pKa₁ and pKa₂). At physiological pH (7.4), a standard aliphatic diamine may exist as a dication, which severely restricts passive diffusion across lipophilic membranes like the Blood-Brain Barrier (BBB).

By placing a gem-difluoro group asymmetrically within the diamine scaffold (e.g., β to N₁ and δ to N₂), medicinal chemists can selectively depress the pKa of one nitrogen while leaving the other relatively unperturbed. This converts a dicationic liability into a monocationic species at pH 7.4, optimizing the LogD while retaining the necessary basic center for target binding[6].

Quantitative Data: Impact of Fluorination on Amine pKa

The following table summarizes the causal relationship between fluorination topology and the resulting shift in basicity.

| Scaffold Type | Modification | Distance to Amine | Approx. ΔpKa | Mechanistic Consequence |

| Aliphatic Amine | Mono-fluoro | β-position | -1.7 | Moderate inductive withdrawal[5] |

| Aliphatic Amine | gem-Difluoro | β-position | -3.0 to -3.4 | Strong inductive withdrawal, potential hERG mitigation |

| Aliphatic Amine | Mono-fluoro | γ-position | -0.8 | Weakened inductive effect |

| Aliphatic Amine | gem-Difluoro | γ-position | -1.5 to -2.0 | Balanced pKa tuning, improved LogD[3] |

| Cyclic Diamine | gem-Difluoro | β to N₁, δ to N₂ | N₁: -3.0, N₂: -0.2 | Selective tuning; converts dication to monocation at pH 7.4 |

Strategic Workflows in Drug Development

The modulation of pKa via gem-difluorination directly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Lowering the pKa increases the fraction of the un-ionized molecule at physiological pH. This shift is causally linked to:

-

Reduced Pgp-Efflux: P-glycoprotein recognizes positively charged, hydrogen-bond donating species. Decreasing the ionization state directly reduces Pgp recognition, enhancing CNS penetration[3].

-

Mitigated hERG Toxicity: The hERG potassium channel promiscuously binds lipophilic cations. Lowering the basicity of the offending amine disrupts the critical salt-bridge interaction within the hERG pore[1][2].

Logical pathway illustrating how gem-difluoro incorporation modulates diamine pKa and ADME.

Experimental Protocol: Self-Validating Micro-pKa Determination

To accurately measure the differential pKa shifts in a gem-difluorinated diamine, standard potentiometric titration is insufficient, as it only yields macroscopic pKa values. To assign which nitrogen corresponds to which pKa (the microscopic pKa), a self-validating system combining potentiometry with ¹H/¹⁹F NMR titration must be employed.

Step-by-Step Methodology

Phase 1: Macroscopic pKa Determination (Potentiometry)

-

Preparation: Prepare a 1.0 mM solution of the gem-difluoro diamine analyte in 0.15 M aqueous KCl (to maintain constant ionic strength mimicking physiological conditions).

-

Calibration: Calibrate the glass electrode using standard buffers at pH 4.01, 7.00, and 10.01 at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Titration: Acidify the sample to pH 2.0 using 0.1 M HCl. Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption, recording the pH volume curve up to pH 12.0.

-

Data Fitting: Utilize non-linear regression (e.g., Bjerrum plot analysis) to extract the macroscopic pKa₁ and pKa₂ values.

Phase 2: Microscopic pKa Assignment (NMR Titration)

-

Sample Prep: Prepare a 5.0 mM solution of the analyte in 10% D₂O / 90% H₂O (0.15 M KCl).

-

pH Adjustment: Prepare 10-12 aliquots, adjusting the pH of each across the range of pH 2 to 12 using DCl and NaOD. Record the exact pH of each aliquot using a micro-electrode.

-

NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra for each aliquot.

-

Chemical Shift Tracking: Track the chemical shifts (δ) of the protons adjacent to N₁ and N₂, as well as the ¹⁹F signal. Protonation of an amine causes a significant downfield shift in adjacent nuclei.

-

Validation: Plot the chemical shift (Δδ) versus pH. The inflection points of these sigmoidal curves correspond to the specific pKa of the adjacent nitrogen. The alignment of these NMR-derived micro-pKa values with the potentiometric macro-pKa values provides a self-validating confirmation of the gem-difluoro effect's regioselectivity.

Integrated potentiometric and NMR titration workflow for resolving diamine micro-pKa values.

Conclusion

The gem-difluoro group is far more than a metabolic shield; it is a precision instrument for physicochemical tuning. By understanding the causal relationship between fluorine's inductive withdrawal and the spatial geometry of diamines, researchers can rationally design molecules that bypass Pgp efflux, avoid hERG liabilities, and achieve optimal CNS exposure. Rigorous, self-validating analytical techniques like coupled NMR-potentiometry remain essential to confirm these stereoelectronic designs in practice.

References

1.[1] Tuning basicity - Cambridge MedChem Consulting. Cambridge MedChem Consulting. 2.[3] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC (National Institutes of Health). 3.[4] The role of fluorine in medicinal chemistry. Taylor & Francis. 4.[2] Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. 5.[5] New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. 6.[6] Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC (National Institutes of Health).

Sources

- 1. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. drughunter.com [drughunter.com]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 6. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Aliphatic Diamine Building Blocks: A Technical Guide for Medicinal Chemistry

This guide details the strategic application, physicochemical profiling, and synthesis of fluorinated aliphatic diamine building blocks.[1] It is designed for medicinal chemists seeking to modulate basicity, improve metabolic stability, and lock molecular conformation.[2][3][4][5][6]

Strategic Rationale: The "Fluorine Effect" in Diamines[1]

In modern drug discovery, aliphatic diamines are ubiquitous pharmacophores, often serving as solubility handles or key interaction motifs in GPCR and kinase inhibitors. However, their high basicity (pKa

The strategic introduction of fluorine into these systems is not merely a steric substitution; it is an electronic and conformational editing tool.[3]

Basicity Modulation (The pKa Rule)

Fluorine is the most electronegative element (

- -Fluorination: Typically lowers amine pKa by 1.3 – 1.7 units .

- -Fluorination: Typically lowers amine pKa by 0.4 – 0.8 units .

This reduction allows a larger fraction of the molecule to exist as the neutral free base at physiological pH (7.4), significantly enhancing passive permeability (P

Conformational Locking (The Gauche Effect)

Unlike heavier halogens, fluorine exhibits a strong gauche effect in 1,2-disubstituted ethanes (e.g.,

Physicochemical Profiling: Data & Trends

The following table summarizes the impact of fluorination on the pKa of representative diamine scaffolds.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Diamines

| Scaffold Class | Structure | pKa | LogD | Metabolic Stability (HLM) | |

| Ethylenediamine | 9.9 | — | -2.5 | Low (N-acetylation/oxidation) | |

| 8.2 | -1.7 | -2.1 | Medium | ||

| 6.5 | -3.4 | -1.6 | High | ||

| Piperazine | Piperazine | 9.8 | — | -1.5 | Medium |

| 2-Fluoro-piperazine | 2-F-Piperazine | 8.3 | -1.5 | -1.2 | High |

| (3R)-3-F-Pyrrolidine | 3-F-Pyrrolidine | 9.4 | -1.2 | -1.3 | High |

Note: Data represents averaged values from matched molecular pair (MMP) analyses [1, 2].

Visualization: Conformational Logic & Decision Tree

The Fluorine Gauche Effect

The diagram below illustrates the hyperconjugative stabilization that drives the gauche preference in

Caption: Fluorine introduces a stereoelectronic bias, forcing the amine and fluorine into a gauche relationship (

Synthetic Decision Tree

Select the optimal synthesis route based on the target substitution pattern.

Caption: Strategic routing for fluorinated diamine synthesis.

Experimental Protocol: Deoxofluorination of -Amino Alcohols

This protocol describes the synthesis of a (3R,4R)-3-fluoro-4-aminopiperidine derivative, a high-value scaffold for kinase inhibitors. This method utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable than DAST.

Pre-requisites & Safety

-

Safety: Deoxo-Fluor releases HF upon hydrolysis. All glassware must be dry. Perform in a well-ventilated fume hood. Calcium gluconate gel must be available.

-

Substrate: tert-butyl (3R,4S)-3-hydroxy-4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (The trans-alcohol precursor).

-

Reagent: Deoxo-Fluor (1.5 equiv).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the RBF with the trans-amino alcohol precursor (1.0 g, 3.16 mmol) and dissolve in anhydrous Dichloromethane (DCM, 15 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents elimination side-reactions (formation of enamine) and controls the exotherm.

-

-

Reagent Addition:

-

Add Deoxo-Fluor (1.05 g, 4.74 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

-

Self-Validating Check: The solution should remain clear or turn slightly yellow. Darkening indicates decomposition.

-

-

Reaction Progression:

-

Allow the reaction to stir at -78 °C for 1 hour.

-

Slowly warm to room temperature (RT) over 4 hours.

-

Stir at RT for 12 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexane). The alcohol spot (lower R

) should disappear, replaced by the fluoride spot (higher R -

Critical Check: Take a crude aliquot for

F NMR (unlocked). A signal around -180 to -200 ppm (multiplet) confirms the C-F bond. A singlet at -110 ppm indicates hydrolyzed reagent (HF).

-

-

Quenching (Critical Step):

-

Cool the mixture back to 0 °C.

-

Slowly quench with saturated aqueous NaHCO

(20 mL). Warning: Vigorous CO -

Stir vigorously for 20 minutes to ensure complete neutralization of HF.

-

-

Work-up & Purification:

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Dry combined organics over Na

SO -

Purify via flash column chromatography (SiO

, 0-40% EtOAc in Hexanes).

-

-

Yield & Characterization:

-

Expected Yield: 65–75%.

-

Stereochemistry: The reaction proceeds with inversion of configuration (S

2 mechanism). The (3R,4S) alcohol yields the (3S,4S) fluoride (cis-fluorine relative to amine if ring constraints apply, or specific diastereomer depending on starting material).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Elimination Product (Olefin) | Reaction temp too high during addition. | Ensure -78 °C start; warm slower. |

| No Reaction | Old Deoxo-Fluor reagent. | Check reagent quality; it hydrolyzes over time. |

| Carbamate Cleavage | Acidic byproduct buildup. | Increase NaHCO |

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(17), 9073-9174. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Imperative for Fluorination

An In-Depth Technical Guide to the 2,2-Difluoropropane Linker in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, bioavailability, binding affinity, and other crucial pharmacokinetic (PK) and pharmacodynamic (PD) parameters.[2] Among the diverse array of fluorinated motifs, the 2,2-difluoropropane group, acting as a linker or bioisosteric replacement, offers a distinct set of advantages that merit a detailed exploration.

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the 2,2-difluoropropane linker. We will delve into its fundamental impact on molecular properties, outline robust synthetic methodologies for its incorporation, and examine its application through relevant case studies. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively leverage this versatile building block in drug design campaigns.

Pillar 1: Modulation of Core Physicochemical Properties

The introduction of a gem-difluoro group within a propane scaffold fundamentally alters the electronic and steric profile of a molecule. These changes are not merely incremental; they provide a powerful handle to rationally modulate properties critical for a successful drug candidate.

Conformational Control and Binding Interactions

The replacement of two hydrogen atoms with fluorine atoms creates significant stereoelectronic effects that can dictate the conformational preferences of a molecule. Due to the high electronegativity of fluorine, the C-F bond is highly polarized, leading to strong dipole moments and hyperconjugative effects that influence the rotation of adjacent bonds.[3] In one study involving a macrocyclic system, the introduction of a gem-difluoroalkoxy moiety led to the emergence of a minor cis-amide conformation in equilibrium with the major trans-amide form, a phenomenon not observed in the non-fluorinated analogue.[4][5] This demonstrates the linker's capacity to induce conformational diversity, which can be exploited to optimize binding to a biological target by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.[4]

Metabolic Stability

One of the most common applications of fluorination is to block metabolic "hot spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[1][6] By replacing a metabolically labile isopropyl or gem-dimethyl group with a 2,2-difluoropropane moiety, chemists can prevent or significantly slow oxidative metabolism at that position.[7] This strategy can lead to improved metabolic stability, a longer plasma half-life, and enhanced oral bioavailability.[8] However, it is crucial to recognize that blocking one metabolic pathway can sometimes redirect metabolism to other parts of themolecule ("metabolic switching"), which must be experimentally verified.[7]

Lipophilicity and Acidity (pKa)

The effect of gem-difluorination on lipophilicity (LogP/LogD) is complex and context-dependent.[9][10] While fluorine is highly electronegative, the introduction of a CF2 group can either increase or decrease lipophilicity depending on the overall molecular environment and the potential for intramolecular hydrogen bonding.[10][11]

The impact on the acidity or basicity of nearby functional groups is more predictable. The strong electron-withdrawing inductive effect of the two fluorine atoms can significantly lower the pKa of adjacent acidic protons or the pKa of the conjugate acid of a nearby basic nitrogen.[6][9] This modulation of pKa is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[12]

| Property | General Impact of 2,2-Difluorination | Causality | Reference |

| Metabolic Stability | Generally increased | High C-F bond strength prevents oxidative metabolism by CYP enzymes. | [7][13] |

| Conformation | Induces specific rotameric preferences | Stereoelectronic effects (dipole moments, hyperconjugation) of the C-F bonds. | [3][4] |

| pKa (Acidity) | Decreases pKa of nearby acids/bases | Strong inductive electron-withdrawing effect of the two fluorine atoms. | [6][9] |

| Lipophilicity (LogP) | Context-dependent; can increase or decrease | Complex interplay of increased molecular volume and altered polarity. | [10][11] |

Pillar 2: Synthetic Methodologies and Protocols

The successful incorporation of the 2,2-difluoropropane linker requires robust and versatile synthetic strategies. 2,2-Difluoropropane itself can serve as a starting material, but more commonly, functionalized derivatives are employed as building blocks.[14]

Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a general method for forming a C-C bond between an aryl group and the 2,2-difluoropropane moiety using a halogenated derivative.[14] This is a cornerstone of modern synthesis for incorporating the linker into complex scaffolds.

Objective: To couple 1-bromo-2,2-difluoropropane with an arylboronic acid.

Methodology:

-

Vessel Preparation: To a dry Schlenk flask, add the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Add 1-bromo-2,2-difluoropropane (1.0 equivalent) followed by a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Functionalization via Deprotonation/Lithiation

This method creates a nucleophilic center on a methyl group of a 2,2-difluoropropane derivative, allowing for the introduction of various electrophiles.[14]

Objective: To generate a lithiated intermediate and quench with an electrophile (e.g., carbon dioxide).

Methodology:

-

Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the 2,2-difluoropropane derivative in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the organolithium intermediate.

-

Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or add the desired electrophile (e.g., an aldehyde or ketone) dropwise as a solution in THF.

-

Warming & Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Validation: Purify the resulting carboxylic acid (or other product) by chromatography or crystallization. Confirm the structure and purity using NMR, IR, and HRMS.

Pillar 3: Application in Drug Discovery - A Case Study

The true value of a chemical linker is demonstrated through its application in modulating the properties of bioactive molecules. A study on a macrocyclic system provides an excellent example of the nuanced effects of gem-difluorination.[4]

In this study, a fluorinated macrocycle and its non-fluorinated matched pair were synthesized and compared.[4][5]

-

Conformational Impact: NMR analysis revealed that while the non-fluorinated macrocycle existed almost exclusively in a single conformation, the fluorinated version showed two distinct conformations in a 4:1 ratio.[5][15] The minor conformation, unique to the fluorinated compound, featured a cis-amide bond, which was attributed to the out-of-plane preference of the difluoroalkoxy system.[4] This highlights the linker's ability to populate alternative conformational states that could be beneficial for target binding.

-

Metabolic Stability: Counterintuitively, the fluorinated macrocycle was found to be less metabolically stable than its non-fluorinated counterpart in this specific system.[4][5] The researchers postulated that the interconversion between the major trans-amide and the minor cis-amide conformation might expose a previously shielded metabolic site or that the cis conformer itself is more readily metabolized.[3][4]

This case study provides a critical, field-proven insight: while the 2,2-difluoropropane linker is a powerful tool for enhancing metabolic stability by blocking local oxidation, its broader conformational effects can have unexpected and sometimes detrimental consequences on the overall metabolic profile of a molecule. This underscores the necessity of empirical validation for every drug candidate.

Conclusion and Future Outlook

The 2,2-difluoropropane linker is a multifaceted tool in the medicinal chemist's arsenal. Its primary advantages lie in its ability to sterically block metabolic oxidation and to modulate local electronics and conformational preferences through powerful stereoelectronic effects. The synthetic pathways for its incorporation are well-established, allowing for its integration into diverse molecular scaffolds.

However, as demonstrated by case studies, the effects of this linker are not always predictable. Its influence on global conformation can lead to unforeseen changes in ADME properties. Therefore, a successful drug design strategy does not rely on simple bioisosteric replacement but on a holistic, iterative process of design, synthesis, and rigorous empirical testing. Future research will likely focus on developing a more nuanced understanding of how the 2,2-difluoropropane linker interacts with its broader molecular environment to more accurately predict its impact on conformation and metabolism, further refining its application in the creation of safer and more effective medicines.

References

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 2,2-Difluoropropane in Organic Synthesis. BenchChem.

-

Mykhailiuk, P. K., et al. (2020). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).

- BenchChem. (n.d.). 2,2-Difluoropropane: A Comprehensive Technical Guide. BenchChem.

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal.

- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- Mykhailiuk, P. K. (2022). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and...

- BenchChem Technical Support. (2025).

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Anglès, d'A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

- Ibrar, A., et al. (2023).

- Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

- Zhou, Y., et al. (2022). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters.

- Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemaxon.com [chemaxon.com]

- 13. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. uu.diva-portal.org [uu.diva-portal.org]

2,2-Difluoropropane-1,3-diamine dihydrochloride salt solubility data

Title: Physicochemical Profiling and Solubility Dynamics of 2,2-Difluoropropane-1,3-diamine Dihydrochloride in Drug Design

Document Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

The integration of fluorinated aliphatic diamines into small-molecule therapeutics is a highly effective strategy for modulating lipophilicity, basicity, and metabolic stability. 2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS: 133186-53-5) has emerged as a critical building block and linker in the synthesis of advanced therapeutics, including Serum/glucocorticoid-regulated kinase 1 (SGK-1) inhibitors and PD-1/PD-L1 checkpoint inhibitors[1][2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, thermodynamic solubility profiling, and its mechanistic utility in drug development. By establishing self-validating experimental protocols, this guide ensures that formulation scientists can accurately assess and leverage the solubility dynamics of this critical salt form.

Physicochemical Rationale: The Gem-Difluoro Effect

The structural architecture of 2,2-difluoropropane-1,3-diamine features a geminal difluoro group situated between two primary amines. In medicinal chemistry, this is not merely a structural spacer; it is a deliberate physicochemical modification:

-

pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the pKa of the adjacent primary amines compared to an unfluorinated propyl chain. This prevents the compound from being overly basic, which can mitigate off-target toxicity (such as hERG liability) and improve membrane permeability.

-

Conformational Pre-organization: The highly electronegative fluorine atoms induce a gauche effect, restricting the rotatable bonds of the propyl chain. This rigidification reduces the entropic penalty upon target binding.

-

Solubility via Salt Formation: The inherent lipophilicity of the C-F bonds is counteracted by formulating the compound as a dihydrochloride salt . The ionic lattice energy of the salt, combined with the highly favorable hydration energy of the chloride ions, drives rapid aqueous dissolution.

Table 1: Physicochemical and Computational Data

Data synthesized from computational chemistry models and commercial chemical databases[3].

| Property | Value | Clinical / Formulation Implication |

| CAS Number | 133186-53-5 | Unique identifier for the dihydrochloride salt form. |

| Molecular Formula | C₃H₁₀Cl₂F₂N₂ | Represents the fully protonated diamine with two chloride counterions. |

| Molecular Weight | 183.03 g/mol | Low molecular weight ideal for use as a linker in larger pharmacophores. |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | Optimal for aqueous solubility while maintaining potential for cellular permeability. |

| LogP (Predicted) | ~0.38 | Highly hydrophilic, necessitating the salt form to prevent rapid phase partitioning in organic solvents. |

| H-Bond Donors / Acceptors | 2 / 2 | Strong capacity for forming hydrogen bond networks with aqueous solvents and protein targets. |

Experimental Methodologies for Solubility Determination

To accurately determine the solubility of 2,2-difluoropropane-1,3-diamine dihydrochloride, researchers must account for the common ion effect . Because it is a chloride salt, its solubility will be artificially suppressed in high-chloride media (e.g., 0.1 N HCl, pH 1.2) due to Le Chatelier's principle.

The following protocol is designed as a self-validating system . It does not merely measure concentration; it verifies that the solid phase has not undergone salt disproportionation (loss of HCl) or hydrate formation during the assay.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: The shake-flask method is the gold standard for thermodynamic solubility because it ensures true equilibrium between the solid lattice and the solvated ions. We mandate ultracentrifugation over filtration to prevent the highly polar diamine from adsorbing onto standard cellulose or PTFE filter membranes, which would yield false-negative concentration data.

Step-by-Step Workflow:

-

Preparation: Weigh an excess amount (~50 mg) of 2,2-difluoropropane-1,3-diamine dihydrochloride[4] into a 2 mL glass vial.

-

Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., pH 4.5 Acetate, pH 6.8 Phosphate). Note: Record the exact chloride concentration of the buffer to account for common-ion suppression.

-

Equilibration: Seal the vial and agitate on a thermoshaker at 37.0 ± 0.5 °C at 300 RPM for 24 to 48 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37 °C to pellet the undissolved solid.

-

Supernatant Analysis (Quantitation): Dilute an aliquot of the supernatant into the mobile phase and quantify the diamine concentration using LC-MS or HPLC coupled with a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore.

-

Solid-State QC (Validation): Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

-

Self-Validation Check: If the XRPD diffractogram matches the reference standard of the dihydrochloride salt, the measured solubility is valid. If a new polymorph or free-base pattern emerges, the data represents a phase transformation, not the solubility of the original API.

-

Workflow for thermodynamic solubility determination and solid-state verification.

Applications in Advanced Therapeutics

The high aqueous solubility and unique steric profile of 2,2-difluoropropane-1,3-diamine dihydrochloride make it an ideal reactant and structural linker in modern drug discovery.

A. SGK-1 Inhibitor Synthesis

In the development of Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives targeting Serum/glucocorticoid-regulated kinase 1 (SGK-1), this diamine is utilized as a nucleophile. According to recent patent literature[US20240309005A1], the dihydrochloride salt is reacted under basic conditions (to liberate the free amine in situ) to form highly potent SGK-1 inhibitors[1]. The difluoro group ensures the resulting linker resists oxidative metabolism in vivo.

B. PD-1/PD-L1 Checkpoint Blockade

Small-molecule inhibitors of the PD-1/PD-L1 pathway represent a paradigm shift from monoclonal antibody therapies. 2,2-Difluoropropane-1,3-diamine dihydrochloride is explicitly cited in the synthesis of biphenyl-based PD-1/PD-L1 antagonists[WO2019160882A1, EP3752501B1][2][5].

Mechanistic Insight: The diamine acts as a bridge that interacts with the acidic residues in the PD-L1 binding pocket. The high solubility of the diamine precursor ensures that the final synthesized macromolecule maintains a favorable dissolution profile, overcoming the notoriously poor solubility typical of large, hydrophobic biphenyl checkpoint inhibitors.

Mechanism of PD-1/PD-L1 checkpoint blockade utilizing diamine-linked inhibitors.

Conclusion

2,2-Difluoropropane-1,3-diamine dihydrochloride is a highly optimized chemical building block. By leveraging its dihydrochloride salt form, medicinal chemists can ensure high thermodynamic solubility while utilizing the gem-difluoro moiety to fine-tune pKa, restrict conformational flexibility, and enhance metabolic stability. Rigorous, self-validating solubility protocols—incorporating solid-state verification—are essential to fully realize the potential of this compound in the formulation of next-generation targeted therapies.

References

-

Google Patents (US20240309005A1). Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1. Retrieved from[1]

-

Google Patents (WO2019160882A1). Pd-1/pd-l1 inhibitors. Retrieved from [2]

-

European Patent Office (EP 3752501 B1). PD-1/PD-L1 INHIBITORS. Retrieved from [5]

Sources

- 1. US20240309005A1 - Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1 - Google Patents [patents.google.com]

- 2. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Conformational Bias of 2,2-Difluoropropane-1,3-Diamine: Principles and Applications

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The gem-difluoro group, in particular, serves as a crucial bioisostere and a powerful tool for conformational control. This guide provides an in-depth analysis of the conformational bias of 2,2-difluoropropane-1,3-diamine, a key building block in drug discovery. While direct, extensive literature on this specific molecule is limited, this paper synthesizes foundational principles from analogous systems to build a robust predictive model of its conformational landscape. We will explore the interplay of the gauche effect, intramolecular hydrogen bonding, and steric hindrance. Furthermore, we will present detailed, field-proven protocols for the experimental validation and computational modeling of this molecule's conformational preferences, offering researchers, scientists, and drug development professionals a comprehensive framework for leveraging its unique stereoelectronic properties.

Introduction: The Strategic Importance of Conformational Control

In drug design, the three-dimensional shape of a molecule is paramount. A molecule's conformation dictates its ability to bind to a biological target, its metabolic stability, and its physicochemical properties. Pre-organizing a molecule into its bioactive conformation can significantly enhance binding affinity by reducing the entropic penalty upon binding. The gem-difluoro group (CF2) is an increasingly utilized motif for achieving such conformational restriction.[1] It acts as a bioisostere for carbonyl groups or ethers but with a distinct electronic and steric profile that can improve metabolic stability and modulate lipophilicity.[2][3]

2,2-Difluoropropane-1,3-diamine presents a simple yet powerful scaffold where the CF2 group is positioned to exert maximum influence over the orientation of the two terminal amine functionalities. Understanding and predicting the preferred spatial arrangement of these amino groups is critical for its effective application as a linker or scaffold in drug candidates. This guide will elucidate the forces that govern this preference.

Foundational Principles of Conformational Bias

The conformational landscape of 2,2-difluoropropane-1,3-diamine is dictated by a delicate balance of several key stereoelectronic interactions. By examining its non-fluorinated parent, 1,3-diaminopropane, and related fluorinated systems, we can deconstruct the contributing forces.

The Gauche Effect in Fluorinated Alkanes

Ordinarily, steric repulsion favors an anti conformation for bulky substituents. However, for vicinal electronegative groups like fluorine, a gauche arrangement is often more stable.[4] This phenomenon, known as the gauche effect, is primarily explained by hyperconjugation.[4] In a gauche conformation, a stabilizing interaction occurs between the C-H σ bonding orbital and the adjacent C-F σ* antibonding orbital.[4] While the CF2 group in 2,2-difluoropropane-1,3-diamine does not have a vicinal fluorine, the same hyperconjugative principles apply to the F-C-C-N dihedral angle, influencing the orientation of the aminomethyl groups relative to the fluorine atoms.

Intramolecular Hydrogen Bonding

The parent molecule, 1,3-diaminopropane, exhibits a complex mixture of conformers in the gas and liquid phases, with intramolecular N-H···N hydrogen bonds playing a significant role in stabilizing certain geometries.[5] In 2,2-difluoropropane-1,3-diamine, two types of intramolecular hydrogen bonds are possible:

-

N-H···N: A seven-membered ring can be formed, which is a common and stable motif.

-

N-H···F: While organically bound fluorine is a weak hydrogen bond acceptor, such interactions are known to occur, particularly when conformational constraints bring the donor and acceptor into proximity.[6][7][8] The presence of an N-H···F bond can be detected by a downfield shift of the NH proton in ¹H NMR and the presence of a "through-hydrogen-bond" scalar coupling (¹hJNH,F).[6]

The interplay between these potential hydrogen bonds and the gauche effect is the primary determinant of the molecule's preferred shape.

Predicted Conformational Landscape

Based on the principles above, we can predict that the low-energy conformations of 2,2-difluoropropane-1,3-diamine will seek to maximize stabilizing hyperconjugative interactions (gauche effect) and form intramolecular hydrogen bonds. The most likely preferred conformation involves a "W" or sickle shape, where both N-C-C-C backbones adopt a gauche orientation, allowing for the formation of a stabilizing intramolecular N-H···N hydrogen bond. Furthermore, rotation around the C-C bonds may favor orientations where an N-H bond is gauche to a C-F bond.

The diagram below illustrates the key interactions that dictate the molecule's conformation.

Caption: Key interactions governing the conformation of 2,2-difluoropropane-1,3-diamine.

Experimental Validation Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of molecules.[9][10] Vicinal coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.

Step-by-Step Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of 2,2-difluoropropane-1,3-diamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.[4]

-

Filter the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Acquire a 1D ¹⁹F NMR spectrum. The simplicity of the spectrum can indicate conformational averaging.[11][12]

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their attached carbons.

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to probe long-range H-C correlations.

-

Crucially, acquire high-resolution 1D ¹H spectra to accurately measure the ³J(H,H) and ³J(H,F) coupling constants.

-

-

Data Analysis:

-

Measure the ³J(H,H) coupling constants between the C1 and C2 protons (and C3 and C2). These values will inform the N-C-C-C dihedral angle.

-

Measure the ³J(H,F) coupling constants between the C1/C3 protons and the fluorine atoms. These values will inform the H-C-C-F dihedral angles.

-

Analyze the chemical shift of the N-H protons. A downfield shift compared to unconstrained amines may suggest intramolecular hydrogen bonding.[6]

-

Look for any ¹hJ(N-H,F) coupling, which would be direct evidence of an N-H···F hydrogen bond.[8]

-

The following workflow diagram illustrates the experimental process.

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Modeling Workflow

In parallel with experimental work, computational chemistry provides invaluable insights into the relative energies and geometries of different conformers. Density Functional Theory (DFT) is a robust method for this type of analysis.[5]

Step-by-Step Protocol for Computational Analysis

-

Initial Structure Generation:

-

Build the 2,2-difluoropropane-1,3-diamine molecule in a molecular editor.

-

Perform a systematic conformational search by rotating around the C1-C2 and C2-C3 bonds in discrete increments (e.g., 60°).

-

-

Geometry Optimization and Energy Calculation:

-

For each generated conformer, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies).[5]

-

Calculations should be performed both in the gas phase and with a solvent continuum model (e.g., PCM) to match the experimental conditions.[5]

-

-

Analysis of Results:

-

Tabulate the relative electronic and Gibbs free energies of all stable conformers.

-

Calculate the Boltzmann population of each conformer at the experimental temperature (e.g., 298 K).

-

Analyze the key dihedral angles (N-C-C-C, F-C-C-N) and intramolecular distances (e.g., N-H···N, N-H···F) for the lowest energy conformers.

-

Compare the predicted lowest-energy conformers with the deductions from NMR data.

-

The following table presents hypothetical but chemically reasonable results from such a DFT study, illustrating the expected energy differences.

| Conformer Description | Key Dihedral Angles (N-C-C-C) | Intramolecular H-Bond | ΔE (kcal/mol) (Gas Phase) | Predicted Population (298 K) |

| Gauche/Gauche | ~65°, ~65° | Yes (N-H···N) | 0.00 | ~75% |

| Gauche/Anti | ~65°, ~180° | No | 1.20 | ~15% |

| Anti/Anti | ~180°, ~180° | No | 2.50 | ~5% |

| Other | Various | Possible (N-H···F) | >2.0 | <5% |

Table 1: Predicted relative energies and populations of 2,2-difluoropropane-1,3-diamine conformers.

The computational workflow is summarized below.

Caption: Workflow for computational conformational analysis.

Implications for Drug Development

The strong preference for a gauche conformation has significant implications for the use of 2,2-difluoropropane-1,3-diamine in drug design:

-

Scaffold Rigidity: The predictable, constrained conformation reduces the number of accessible low-energy states, which can decrease the entropic cost of binding to a target protein, potentially leading to higher affinity.[3]

-

Vectorial Control: The defined spatial relationship between the two amine groups allows for precise positioning of pharmacophoric elements, enabling a more rational design of ligands.

-

Improved Physicochemical Properties: The gem-difluoro group lowers the basicity (pKa) of the adjacent amines through its strong electron-withdrawing inductive effect.[1] This can be beneficial for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group can block sites of metabolic oxidation, potentially increasing the half-life of a drug.[1]

Conclusion

While a seemingly simple molecule, 2,2-difluoropropane-1,3-diamine possesses a rich and highly biased conformational landscape governed by a sophisticated interplay of hyperconjugation, intramolecular hydrogen bonding, and electrostatic interactions. Its strong preference for a folded, gauche-type conformation makes it a powerful building block for medicinal chemists seeking to impart conformational rigidity and favorable physicochemical properties into their drug candidates. By combining the predictive power of computational modeling with the definitive validation of NMR spectroscopy, researchers can confidently exploit the unique stereoelectronic features of this scaffold to design next-generation therapeutics with enhanced potency and improved drug-like properties.

References

-

Mendes, S. R. O., Amado, A. M., Tomkinson, J., Marques, M. P. M., & Batista de Carvalho, L. A. E. (2017). Vibrational and conformational study of 1,3-Diaminopropane and its N-Deuterated and N-Ionised derivatives. New Journal of Chemistry. [Link]

-

Holovach, S., Melnykov, K. P., Skreminskiy, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Holovach, S., Melnykov, K. P., Skreminskiy, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Träg, J., & Zahn, D. (2019). Improved GAFF2 parameters for fluorinated alkanes and mixed hydro- and fluorocarbons. Journal of Molecular Modeling. [Link]

-

Koenigs, R. M. (2020). Applications of gem-difluoro olefins in medicinal chemistry. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Reddy, P. V. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. University of North Texas. [Link]

-

Cioffi, C. L., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

-

Atilgan, E. (2023). Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. UCL Discovery. [Link]

-

Weiss, D. R., et al. (n.d.). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an. UCLA – Chemistry and Biochemistry. [Link]

-

Siritanaratkul, B. (2002). The Source of Helicity in PerfluorinatedN-Alkanes. ResearchGate. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]

-

Weiss, D. R., et al. (2020). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. ResearchGate. [Link]

-

Mishra, R. K., & Suryaprakash, N. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]

-

Nishio, T. (2018). Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins. ResearchGate. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]

-

PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. PubChem. [Link]

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Wikipedia. [Link]

-

Park, T. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

CF Plus Chemicals. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals. [Link]

-

PubChem. (n.d.). 2,2-Difluoropropane-1,3-diol. PubChem. [Link]

-

Al-Aboudi, A., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. [Link]

-

NIST. (n.d.). 1,3-Propanediamine. NIST WebBook. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

-

Leung, E., & Gerritz, S. W. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

-

Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

-

PubMed. (n.d.). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. PubMed. [Link]

-

PubMed. (n.d.). Role of the gauche effect and local 1,3-dipole-dipole interactions in stabilizing an unusual conformation of tartarodinitriles. PubMed. [Link]

-

ResearchGate. (n.d.). Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes?. ResearchGate. [Link]

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]

Technical Guide: Lipophilicity Modulation via 2,2-Difluoropropane-1,3-diyl Linkers

Executive Summary

In medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall"—where potency gains are offset by poor metabolic stability or solubility.[1] The 2,2-difluoropropane-1,3-diyl linker (

This guide details the physicochemical rationale, synthetic pathways, and validation protocols for deploying this linker in drug discovery.

Part 1: The Physicochemical Rationale[2][3][4]

The Gem-Difluoro Effect & Conformation

The substitution of a methylene (

-

Bond Angle Contraction: The

bond angle ( -

Dipole & "Polar Hydrophobicity": The

bond is highly polar, yet the

Lipophilicity Modulation (LogP/LogD)

The impact of the 2,2-difluoropropane linker on lipophilicity is context-dependent but predictable when compared to specific baselines.

Table 1: Comparative Physicochemical Impact of Propane-Derived Linkers

| Linker Type | Structure | Metabolic Stability | Conformational Freedom | |

| Propyl (Baseline) | 0.0 | Low (C-H oxidation) | High (Flexible) | |

| 2,2-Dimethyl | +0.6 to +0.8 | Medium (Benzylic/Allylic block) | Restricted (Thorpe-Ingold) | |

| 2,2-Difluoro | +0.1 to +0.3** | High (Oxidation blocked) | Restricted (Gauche effect) |

**Note:

Metabolic Blocking

The C-F bond energy (

Part 2: Decision Logic & Strategic Application

The following decision tree illustrates when to deploy the 2,2-difluoropropane linker during Lead Optimization.

Figure 1: Strategic decision tree for implementing 2,2-difluoropropane linkers in lead optimization.

Part 3: Synthetic Methodologies

The direct fluorination of a propane chain is often low-yielding due to lack of selectivity. The most robust route utilizes 2,2-difluoropropane-1,3-diol as a building block, which can be converted into a bis-electrophile (mesylate/tosylate) for insertion.

Synthesis of the Building Block (2,2-difluoropropane-1,3-diol)

This protocol ensures high purity and avoids the use of highly toxic gaseous fluorine.

Reagents:

-

Diethyl 2,2-difluoromalonate (Starting Material)[2]

-

Lithium Aluminum Hydride (LiAlH

) -

THF (Anhydrous)

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

-

Solvation: Dissolve diethyl 2,2-difluoromalonate (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[3]

-

Reduction: Slowly add LiAlH

(2.5 eq) as a 1.0 M solution in THF dropwise over 30 minutes. Caution: Exothermic gas evolution. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

-

Quench: Cool to 0°C. Perform Fieser quench: Add water (

mL), then 15% NaOH ( -

Isolation: Filter the aluminum salts through a Celite pad. Wash pad with EtOAc.

-

Purification: Concentrate the filtrate. The diol is often pure enough for the next step, or can be distilled (b.p. ~105°C at 15 mmHg).

Incorporation into Scaffold (The "Linker" Step)

To use this as a linker, convert the diol to a bis-triflate or cyclic sulfate, which are superior electrophiles for nucleophilic displacement.

Figure 2: Synthetic workflow for converting the malonate precursor into the active linker.

Part 4: Experimental Validation Protocols

Protocol: High-Throughput LogD Determination

Trusting calculated LogP (cLogP) for fluorinated compounds is risky due to the unique solvation properties of fluorine. Experimental validation is mandatory.

Method: Shake-Flask method adapted for HPLC-UV/MS.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Partitioning: In a 2 mL vial, add 495 µL of octanol (presaturated with buffer) and 495 µL of PBS buffer (pH 7.4, presaturated with octanol). Add 10 µL of compound stock.

-

Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Sampling: Carefully remove aliquots from both the octanol (top) and aqueous (bottom) layers.

-

Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.

-

Calculation:

Self-Validation Check: Mass balance recovery should be >90% to rule out precipitation or adsorption to the vial.

Protocol: 19F-NMR Conformational Analysis

To verify if the linker is inducing the desired conformation (e.g., gauche preference).

-